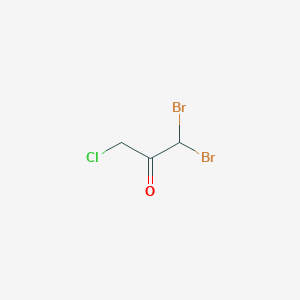
1,1-Dibromo-3-chloroacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-3-chloroacetone is a halogenated organic compound with the molecular formula C₃H₃Br₂ClO. It is known for its role as a disinfection byproduct formed when water containing elevated bromide levels is treated with chlorine or chloramine . This compound is primarily used for research purposes and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3-chloroacetone can be synthesized through the bromination of acetone followed by chlorination. The process involves reacting acetone with two moles of bromine to form a mixture of brominated acetone derivatives. This mixture is then equilibrated in the presence of hydrogen bromide to produce 1,1-dibromoacetone as the major product . The final step involves reacting 1,1-dibromoacetone with a chloride source to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves controlled temperature and pressure conditions to facilitate the bromination and chlorination reactions .
化学反应分析
Types of Reactions: 1,1-Dibromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-dihydroxy-3-chloroacetone .
科学研究应用
1,1-Dibromo-3-chloroacetone has several scientific research applications, including:
作用机制
The mechanism of action of 1,1-dibromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects . The molecular targets and pathways involved in these interactions are still under investigation, but it is known that the compound can form adducts with cellular macromolecules, disrupting their normal function .
相似化合物的比较
1,3-Dibromoacetone: Similar in structure but lacks the chlorine atom.
1,3-Dichloroacetone: Contains two chlorine atoms instead of bromine.
1,1-Dibromo-1-chloroacetone: Another halogenated acetone derivative with similar applications but different reactivity due to the position of the halogen atoms.
Uniqueness: 1,1-Dibromo-3-chloroacetone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other halogenated acetones may not be as effective .
属性
CAS 编号 |
1578-18-3 |
|---|---|
分子式 |
C3H3Br2ClO |
分子量 |
250.31 g/mol |
IUPAC 名称 |
1,1-dibromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2 |
InChI 键 |
GNWZITBRPXAMSE-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)C(Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


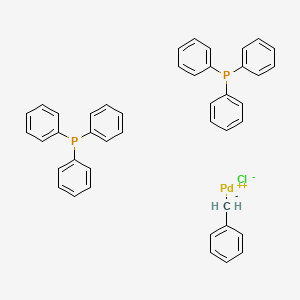
![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
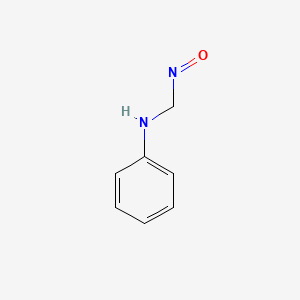
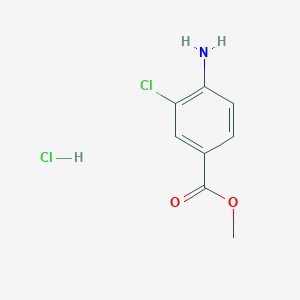
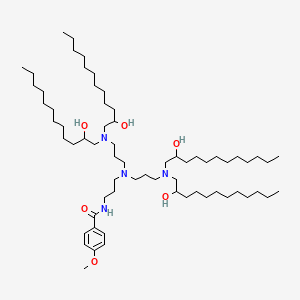
![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)

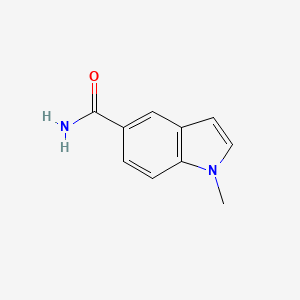

![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

